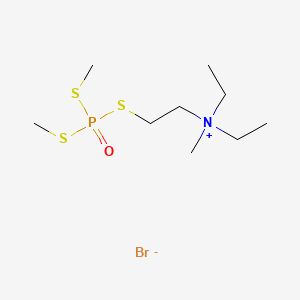
(2-(Bis(2-hydroxyhexadecyl)amino)ethyl)ethyl(2-hydroxyethyl)(2-hydroxyhexadecyl)ammonium ethyl sulphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-[bis-(2-Hydroxyhexadecyl)amino]ethyl]ethyl(2-hydroxyethyl)(2-hydroxyhexadecyl)ammonium ethyl sulfate is a complex organic compound with a unique structure that includes multiple hydroxyhexadecyl groups and an ethyl sulfate moiety
Métodos De Preparación
The synthesis of [2-[bis-(2-Hydroxyhexadecyl)amino]ethyl]ethyl(2-hydroxyethyl)(2-hydroxyhexadecyl)ammonium ethyl sulfate involves multiple steps. The synthetic route typically starts with the preparation of the hydroxyhexadecyl amine derivatives, which are then reacted with ethyl sulfate under controlled conditions. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability.
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form simpler amine derivatives.
Substitution: The hydroxy groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
[2-[bis-(2-Hydroxyhexadecyl)amino]ethyl]ethyl(2-hydroxyethyl)(2-hydroxyhexadecyl)ammonium ethyl sulfate has several scientific research applications:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical processes.
Biology: The compound is studied for its potential role in cell membrane interactions and signaling pathways.
Medicine: It is investigated for its potential therapeutic effects, including antimicrobial and anti-inflammatory properties.
Industry: The compound is used in the formulation of personal care products, such as shampoos and lotions, due to its surfactant properties.
Mecanismo De Acción
The mechanism of action of [2-[bis-(2-Hydroxyhexadecyl)amino]ethyl]ethyl(2-hydroxyethyl)(2-hydroxyhexadecyl)ammonium ethyl sulfate involves its interaction with cell membranes. The compound’s multiple hydroxyhexadecyl groups allow it to integrate into lipid bilayers, potentially disrupting membrane integrity and affecting cellular processes. The ethyl sulfate moiety may also play a role in modulating the compound’s solubility and interaction with other molecules.
Comparación Con Compuestos Similares
Similar compounds to [2-[bis-(2-Hydroxyhexadecyl)amino]ethyl]ethyl(2-hydroxyethyl)(2-hydroxyhexadecyl)ammonium ethyl sulfate include other quaternary ammonium compounds with long hydrocarbon chains. These compounds share similar surfactant properties but may differ in their specific functional groups and molecular structures. Examples include:
Cetyltrimethylammonium bromide: A widely used surfactant with a simpler structure.
Benzalkonium chloride: Known for its antimicrobial properties.
Dodecylbenzenesulfonic acid: Another surfactant with a different functional group.
The uniqueness of [2-[bis-(2-Hydroxyhexadecyl)amino]ethyl]ethyl(2-hydroxyethyl)(2-hydroxyhexadecyl)ammonium ethyl sulfate lies in its complex structure, which provides a combination of surfactant properties and potential biological activities.
Propiedades
Número CAS |
67905-25-3 |
|---|---|
Fórmula molecular |
C56H118N2O8S |
Peso molecular |
979.6 g/mol |
Nombre IUPAC |
2-[bis(2-hydroxyhexadecyl)amino]ethyl-ethyl-(2-hydroxyethyl)-(2-hydroxyhexadecyl)azanium;ethyl sulfate |
InChI |
InChI=1S/C54H113N2O4.C2H6O4S/c1-5-9-12-15-18-21-24-27-30-33-36-39-42-52(58)49-55(50-53(59)43-40-37-34-31-28-25-22-19-16-13-10-6-2)45-46-56(8-4,47-48-57)51-54(60)44-41-38-35-32-29-26-23-20-17-14-11-7-3;1-2-6-7(3,4)5/h52-54,57-60H,5-51H2,1-4H3;2H2,1H3,(H,3,4,5)/q+1;/p-1 |
Clave InChI |
NXUBTWSETLKQJZ-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCCCC(CN(CC[N+](CC)(CCO)CC(CCCCCCCCCCCCCC)O)CC(CCCCCCCCCCCCCC)O)O.CCOS(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


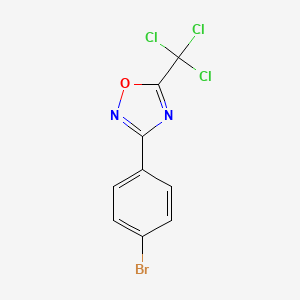

![Acetamide,2-[(8-bromo-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl-](/img/structure/B13765979.png)
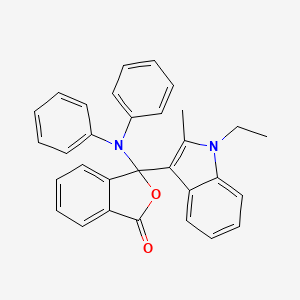
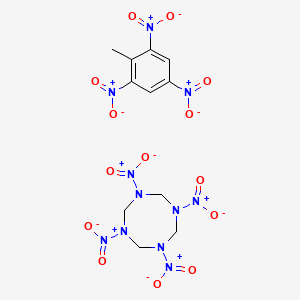

![5-fluoro-3-phenyl-2-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-1H-indole](/img/structure/B13765989.png)

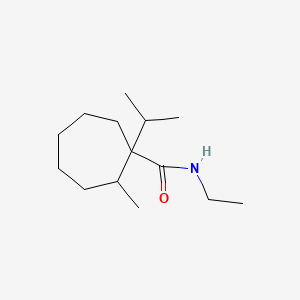
![chromium(3+);hydron;4-[3-methyl-4-[(5-methyl-3-nitro-2-oxidophenyl)diazenyl]-5-oxopyrazol-2-id-1-yl]benzenesulfonate;2-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-5-nitrophenolate](/img/structure/B13766010.png)
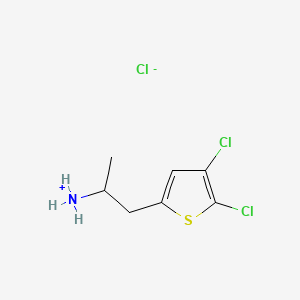
![Lanthanum,tris[(1,2,3,4,5-h)-1-(1-methylethyl)-2,4-cyclopentadien-1-yl]-](/img/structure/B13766013.png)
![2-[(2,4-dichlorophenyl)methylsulfanyl]-N,5-dimethylpyrimidin-4-amine](/img/structure/B13766021.png)
